molecular formula C13H9BrO B8489688 2-Bromomethyl-dibenzofuran

2-Bromomethyl-dibenzofuran

Cat. No. B8489688
M. Wt: 261.11 g/mol
InChI Key: AZTHOHAIQORNKX-UHFFFAOYSA-N
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Patent
US07772237B2

Procedure details

A mixture of dibenzofuran (93.5 g, 0.557 M), trioxane (20 g, 0.222 M) and myrystyltrimethylammonium bromide (6.2 g, 18.5 mmol) in 1 L acetic acid and 135 mL of 48% HBr was stirred at 50-60° C. for 28 h, then concentrated; the residue was dissolved in CH2Cl2, washed with water, dried over Na2SO4, evaporated to give the crude bromide 1a. Compound 1a was used without further purification in the next step.
Quantity
93.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.O1CC[CH2:17]OO1.[Br-:20]>C(O)(=O)C.Br>[Br:20][CH2:17][C:2]1[CH:3]=[CH:4][C:5]2[O:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[C:9]=2[CH:1]=1

Inputs

Step One
Name
Quantity
93.5 g
Type
reactant
Smiles
C1=CC=CC=2OC3=C(C21)C=CC=C3
Name
Quantity
20 g
Type
reactant
Smiles
O1OOCCC1
Name
Quantity
6.2 g
Type
reactant
Smiles
[Br-]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
135 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 50-60° C. for 28 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
BrCC1=CC2=C(OC3=C2C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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